

# Technical Guide: Physicochemical Properties of 2-(4-bromophenyl)benzoxazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(4-Bromo-phenyl)-benzoxazole

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This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and structural data for 2-(4-bromophenyl)benzoxazole (CAS No: 3164-13-4). This compound is a member of the benzoxazole class of heterocycles, which are of significant interest in medicinal chemistry, materials science, and drug development due to their diverse biological activities and unique electronic properties.<sup>[1][2]</sup>

## Compound Identification and Structure

2-(4-bromophenyl)benzoxazole is an aromatic organic compound featuring a benzoxazole core substituted with a 4-bromophenyl group at the 2-position.<sup>[1]</sup> The presence of the bromine atom and the conjugated ring system are key determinants of its chemical reactivity and physical properties.<sup>[1]</sup>

Table 1: Identifiers and Structural Information for 2-(4-bromophenyl)benzoxazole

Identifier	Value	Reference(s)
IUPAC Name	2-(4-bromophenyl)-1,3-benzoxazole	
CAS Number	3164-13-4	[1][3]
Molecular Formula	C <sub>13</sub> H <sub>8</sub> BrNO	[1][3]
Synonyms	2-(4-Bromo-phenyl)-benzooxazole, 2-(p-Bromophenyl)benzoxazole, 2-(4-Bromophenyl)benzo[d]oxazole	[1]
SMILES	<chem>BrC1=CC=C(C2=NC=3C(O2)=CC=CC=3)C=C1</chem>	[1]
InChI	InChI=1/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H	[1]
InChIKey	RBVHJNZMSBQFDK-UHFFFAOYSA-N	[1]

## Physicochemical Properties

The compound is typically a solid at room temperature and exhibits fluorescence under UV light, a characteristic feature of many benzoxazole derivatives.[1] Its solubility can vary depending on the solvent system used.[1]

Table 2: Core Physicochemical Data for 2-(4-bromophenyl)benzooxazole

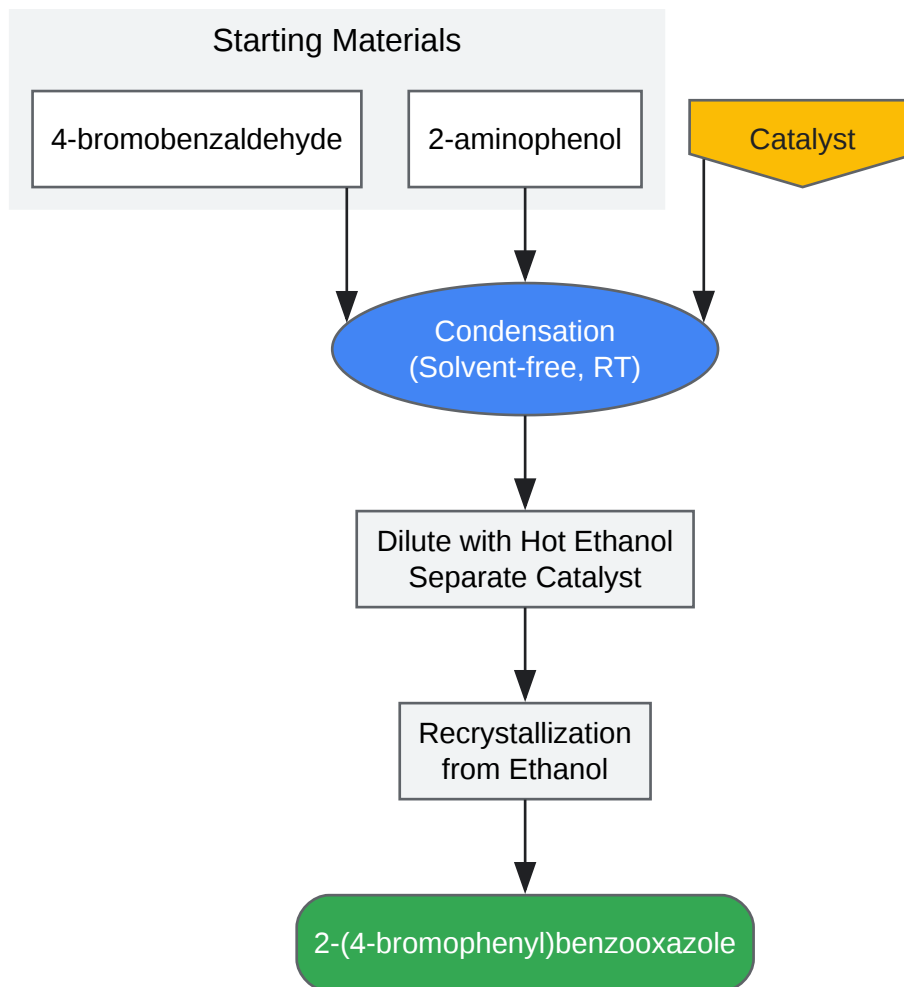
Property	Value	Reference(s)
Molecular Weight	274.11 g/mol	[3]
Appearance	White to light-colored crystalline powder/solid	[1]
Melting Point	158-159 °C	
Boiling Point	339.1 °C (at 760 mmHg)	
Density	1.514 g/cm <sup>3</sup>	
UV-Vis ( $\lambda_{\text{max}}$ )	306 nm (in Cyclohexane)	
pKa (Predicted)	0.88 $\pm$ 0.10	

## Experimental Protocols

A common and efficient method for the synthesis of 2-aryl-benzooxazoles is the condensation of a substituted o-aminophenol with an aromatic aldehyde.

**General Procedure:** A mixture of 4-bromobenzaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol) is stirred at room temperature under solvent-free conditions in the presence of a suitable catalyst (e.g., 0.05 g of NiFe<sub>2</sub>O<sub>4</sub>@SiO<sub>2</sub>@aminoglucose).[3] The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:n-hexane (1:4).[3] Upon completion, the resulting mixture is diluted with hot ethanol (~10 mL).[3] If a magnetic catalyst is used, it can be separated using an external magnet.[3] The filtrate is then cooled to room temperature to allow the crude product to precipitate.[3] Final purification is achieved by recrystallization from a suitable solvent like ethanol.[3]

## Synthesis Workflow for 2-(4-bromophenyl)benzoxazole



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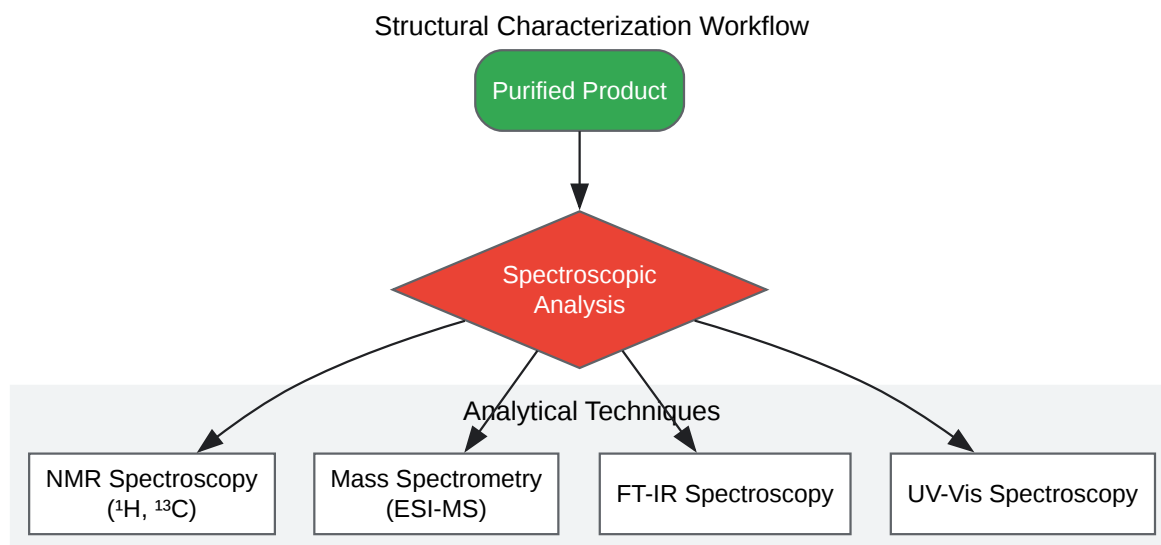
## Synthesis Workflow Diagram

The identity and purity of synthesized 2-(4-bromophenyl)benzoxazole are confirmed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as Chloroform-d ( $\text{CDCl}_3$ ) or DMSO- $\text{d}_6$ .[\[4\]](#)[\[5\]](#)
  - Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[\[6\]](#)

- Expected  $^1\text{H}$  NMR signals: Aromatic protons of the benzoxazole and bromophenyl rings are expected to appear as multiplets in the downfield region (typically  $\delta$  7.0-8.5 ppm). The specific splitting patterns depend on the substitution. The protons on the bromophenyl ring, being in a more electron-withdrawn environment, may appear further downfield.[7]
- Expected  $^{13}\text{C}$  NMR signals: Signals for the aromatic carbons and the characteristic C=N carbon of the oxazole ring are expected.[4]
- Mass Spectrometry (MS):
  - Mass spectra are typically acquired using an Electrospray Ionization (ESI) source.[5]
  - The analysis confirms the molecular weight of the compound by identifying the molecular ion peak  $[\text{M}+\text{H}]^+$  or other relevant adducts.
- Infrared (IR) Spectroscopy:
  - IR spectra are recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, often with the sample prepared as a KBr disk or analyzed via an Attenuated Total Reflectance (ATR) accessory.[2][8]
  - Expected characteristic peaks:
    - $\sim 1630\text{-}1500\text{ cm}^{-1}$ : C=N and C=C stretching vibrations of the aromatic and oxazole rings.[2][9]
    - $\sim 1270\text{ cm}^{-1}$ : C-O-C (ether) stretching of the oxazole ring.[9]
    - $\sim 850\text{-}800\text{ cm}^{-1}$ : C-H out-of-plane bending, indicative of 1,4-disubstituted (para) phenyl ring.[9]
    - C-Br stretching vibrations typically appear in the fingerprint region ( $< 700\text{ cm}^{-1}$ ).
- UV-Visible (UV-Vis) Spectroscopy:
  - UV-Vis absorption spectra are measured in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane).[10][11]

- The analysis reveals the electronic transition properties, with a maximum absorption ( $\lambda_{\text{max}}$ ) peak observed at 306 nm in cyclohexane.



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#### Characterization Workflow Diagram

## Biological and Material Science Context

Benzoxazole derivatives are a significant class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] They are considered structural isosteres of natural nucleic bases, which may contribute to their ability to interact with biological macromolecules.[2] In addition to their pharmaceutical potential, the fluorescent and electronic properties of compounds like 2-(4-bromophenyl)benzoxazole make them valuable intermediates in the development of materials for organic electronics, such as in photonic devices or as fluorescent probes.[1]

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-(4-bromophenyl)benzooxazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281643#physicochemical-properties-of-2-4-bromophenyl-benzooxazole]

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